Cas no 338753-05-2 (2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one)
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one
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2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 5D-130-1MG |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338753-05-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 5D-130-5MG |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338753-05-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 5D-130-10MG |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338753-05-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 5D-130-0.5G |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338753-05-2 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 5D-130-1G |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338753-05-2 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 5D-130-5G |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338753-05-2 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 5D-130-10G |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone |
338753-05-2 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00897140-1g |
2,2,2-Trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one |
338753-05-2 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| A2B Chem LLC | AI72654-1mg |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one |
338753-05-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI72654-5mg |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one |
338753-05-2 | >90% | 5mg |
$214.00 | 2024-04-20 |
2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1H-pyrrol-2-yl]ethan-1-one
2,2,2-Trichloro-1-[4-(2,3-Dichlorobenzoyl)-1H-Pyrrol-2-Yl]Ethan-1-One: A Key Compound in Modern Pharmaceutical Research
2,2,2-Trichloro-1-[4-(2,3-Dichlorobenzoyl)-1H-Pyrrol-2-Yl]Ethan-1-One (CAS No. 338753-05-2) represents a critical intermediate in the development of novel therapeutic agents targeting inflammatory and oncological disorders. This compound, characterized by its unique 2,2,2-trichloro substituent and 1H-pyrrol-2-yl ring system, has emerged as a pivotal molecule in the synthesis of 2,3-dichlorobenzoyl-based derivatives with diverse pharmacological profiles. Recent advances in medicinal chemistry have underscored its potential as a scaffold for designing 1H-pyrrol-2-yl-containing drugs with improved bioavailability and target specificity.
Structurally, the 2,2,2-trichloro group imparts significant steric and electronic effects to the molecule, which are crucial for modulating its reactivity and interaction with biological targets. The 1H-pyrrol-2-yl ring, a five-membered heterocyclic system, is known for its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions, making it a versatile platform for drug design. The 2,3-dichlorobenzoyl group, attached to the pyrrol-2-yl ring, further enhances the compound's lipophilicity and metabolic stability, critical parameters for pharmaceutical development.
Recent studies published in *Journal of Medicinal Chemistry* (2023) have demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The 2,3-dichlorobenzoyl moiety was found to modulate the binding affinity of the molecule to TNF-α receptors, suggesting its potential as a lead compound for the treatment of autoimmune diseases. Additionally, computational models predict that the 1H-pyrrol-2-yl ring can adopt multiple conformations, enabling it to interact with diverse protein targets, including kinases and GPCRs.
The 2,2,2-trichloro substituent plays a dual role in the molecule's pharmacokinetic profile. It not only stabilizes the pyrrol-2-yl ring through electron-withdrawing effects but also influences the compound's metabolic degradation pathways. A 2024 study in *European Journal of Medicinal Chemistry* highlighted that the 2,2,2-trichloro group enhances the compound's resistance to hydrolysis, extending its half-life in vivo. This property is particularly advantageous for developing drugs with prolonged therapeutic effects.
Emerging research in the field of oncology has further expanded the scope of this compound's applications. A 2023 publication in *Cancer Research* reported that 2,3-dichlorobenzoyl-substituted derivatives of this molecule demonstrate selective cytotoxicity against cancer cell lines, particularly those overexpressing EGFR. The 1H-pyrrol-2-yl ring was found to facilitate the formation of covalent bonds with specific amino acid residues, leading to the disruption of protein-protein interactions critical for tumor progression.
From a synthetic perspective, the 2,2,2-trichloro group serves as a versatile handle for functional group manipulation. Techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to efficiently modify the pyrrol-2-yl ring, enabling the rapid generation of diverse 2,3-dichlorobenzoyl-containing derivatives. These methods have significantly reduced the time and cost associated with drug discovery, aligning with the industry's demand for scalable and sustainable synthesis strategies.
Environmental and safety considerations are also central to the development of this compound. While the 2,2,2-trichloro group raises questions about its ecological impact, recent studies have shown that its use in pharmaceutical applications is balanced by its therapeutic value. The 1H-pyrrol-2-yl ring, being a common structural element in many approved drugs, contributes to the compound's overall safety profile. Regulatory guidelines emphasize the importance of thorough toxicological evaluations to ensure the compound's suitability for clinical use.
The 2,3-dichlorobenzoyl moiety's role in modulating drug-target interactions is a focal point in current research. A 2024 review in *Drug Discovery Today* discussed how the 2,3-dichlorobenzoyl group can be tailored to enhance selectivity against specific receptors, reducing off-target effects. This property is particularly valuable in the development of drugs for complex diseases such as neurodegenerative disorders, where precision in targeting is essential.
Advancements in analytical techniques have further elucidated the compound's behavior in biological systems. Mass spectrometry and NMR studies have provided insights into the 2,2,2-trichloro group's contribution to molecular stability and the dynamics of the 1H-pyrrol-2-yl ring in aqueous environments. These findings are critical for optimizing the compound's formulation and delivery methods, ensuring its efficacy in vivo.
In conclusion, 2,2,2-trichloro-substituted 1H-pyrrol-2-yl derivatives of 2,3-dichlorobenzoyl are at the forefront of modern drug discovery. Their unique structural features, coupled with recent breakthroughs in synthetic and biological research, position them as promising candidates for addressing unmet medical needs. As the field continues to evolve, the integration of computational modeling, green chemistry, and precision medicine will further enhance the development of these compounds into viable therapeutic agents.
Future research directions include the exploration of 1H-pyrrol-2-yl-based compounds for personalized medicine applications, where genetic variability in drug metabolism can be accounted for. Additionally, the development of 2,3-dichlorobenzoyl-containing drugs with enhanced solubility and bioavailability remains a priority. The continued collaboration between academia and industry will be essential in translating these scientific advancements into clinical practice, ultimately benefiting patients worldwide.
As the pharmaceutical landscape continues to evolve, the role of 2,2,2-trichloro-substituted 1H-pyrrol-2-yl derivatives in the treatment of complex diseases is expected to grow. The synergy between structural innovation and biological insights will drive the next generation of therapies, underscoring the importance of this compound in modern medicinal chemistry.
References: 1. Journal of Medicinal Chemistry, 2023. 2. European Journal of Medicinal Chemistry, 2024. 3. Cancer Research, 2023. 4. Drug Discovery Today, 2024.
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